molecular formula C10H12N2O3 B2815802 N'-(3-methoxyphenyl)-N-methylethanediamide CAS No. 357268-88-3

N'-(3-methoxyphenyl)-N-methylethanediamide

Cat. No.: B2815802
CAS No.: 357268-88-3
M. Wt: 208.217
InChI Key: WMSBWGZVRLQDAX-UHFFFAOYSA-N
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Description

N’-(3-methoxyphenyl)-N-methyloxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxyphenyl)-N-methyloxamide typically involves the reaction of 3-methoxyaniline with oxalyl chloride to form the corresponding oxamide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’-(3-methoxyphenyl)-N-methyloxamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxyphenyl)-N-methyloxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The oxamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenyl-N-methyloxamide.

    Reduction: Formation of N-(3-methoxyphenyl)-N-methylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’-(3-methoxyphenyl)-N-methyloxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-methoxyphenyl)-N-methyloxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N’-(3-methoxyphenyl)-N-methyloxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)acetamide: Similar structure but with an acetamide moiety instead of an oxamide.

    N-(3-methoxyphenyl)urea: Contains a urea moiety instead of an oxamide.

    N-(3-methoxyphenyl)thiourea: Contains a thiourea moiety instead of an oxamide.

The uniqueness of N’-(3-methoxyphenyl)-N-methyloxamide lies in its specific oxamide structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBWGZVRLQDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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